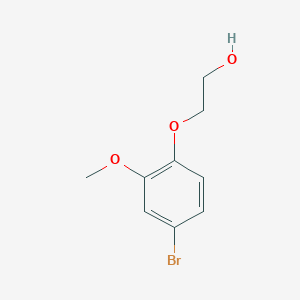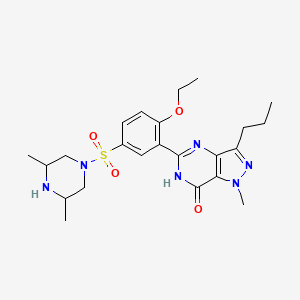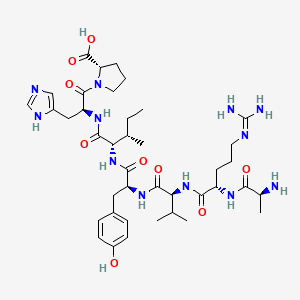
2-(4-Bromo-2-metoxifenoxi)etanol
Descripción general
Descripción
2-(4-Bromo-2-methoxyphenoxy)ethanol is an organic compound characterized by a bromine atom and a methoxy group attached to a benzene ring, which is further connected to an ethylene glycol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromo-2-methoxyphenol as the starting material.
Reaction Steps:
Conditions: The reaction is usually carried out under basic conditions, using a strong base like sodium hydride (NaH) to deprotonate the phenol, followed by the addition of ethylene oxide.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in a batch process to ensure quality control and consistency.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding quinone derivative.
Reduction: Reduction reactions can lead to the formation of 2-(4-bromo-2-methoxyphenoxy)ethane.
Substitution: Nucleophilic substitution reactions can occur at the bromine position, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for substitution reactions.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Alkane Derivatives: Resulting from reduction reactions.
Substituted Phenols: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2-methoxyphenoxy)ethanol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is used in the production of agrochemicals and dyestuffs.
Mecanismo De Acción
The mechanism by which 2-(4-Bromo-2-methoxyphenoxy)ethanol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparación Con Compuestos Similares
4-Bromo-2-methoxyphenol: Lacks the ethylene glycol moiety.
2-(4-Methoxyphenoxy)ethanol: Lacks the bromine atom.
2-(4-Bromo-2-hydroxyphenoxy)ethanol: Lacks the methoxy group.
Uniqueness: 2-(4-Bromo-2-methoxyphenoxy)ethanol is unique due to the presence of both bromine and methoxy groups, which influence its reactivity and applications. The ethylene glycol moiety further enhances its versatility in chemical synthesis.
This comprehensive overview highlights the significance of 2-(4-Bromo-2-methoxyphenoxy)ethanol in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-9-6-7(10)2-3-8(9)13-5-4-11/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTNRJHVCRRFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Bromo-6'-methyl-[2,3']bipyridinyl](/img/structure/B1532148.png)
![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one](/img/structure/B1532149.png)
![N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1532152.png)
![N-[2-(4-Methoxyphenoxy)propyl]-2,5-dimethylaniline](/img/structure/B1532153.png)

![N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine](/img/structure/B1532156.png)

